molecular formula C11H10N2O B6413550 2-(3-Aminophenyl)pyridin-4(1H)-one CAS No. 1261982-35-7

2-(3-Aminophenyl)pyridin-4(1H)-one

Cat. No.: B6413550
CAS No.: 1261982-35-7
M. Wt: 186.21 g/mol
InChI Key: SPMICLDLHSVMIA-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of aminophenyl-substituted pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)pyridin-4(1H)-one typically involves the reaction of 3-aminobenzaldehyde with 4-pyridone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)pyridin-4(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Aminophenyl)pyridin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)pyridine: Similar in structure but contains a thienyl group instead of an aminophenyl group.

    2-(4-Methoxyphenyl)pyridine: Contains a methoxy group instead of an amino group.

    2-(4-Chlorophenyl)pyridine: Contains a chloro group instead of an amino group.

Uniqueness

2-(3-Aminophenyl)pyridin-4(1H)-one is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications .

Properties

IUPAC Name

2-(3-aminophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMICLDLHSVMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692406
Record name 2-(3-Aminophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-35-7
Record name 2-(3-Aminophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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